![molecular formula C9H20N2O5 B12874492 N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea CAS No. 61170-51-2](/img/structure/B12874492.png)
N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea is an organic compound characterized by its multiple ethoxy groups and a terminal urea group. This compound is notable for its hydrophilic properties due to the presence of multiple hydroxyl groups, making it useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea typically involves the reaction of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethanol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the careful control of temperature and pH to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems owing to its hydrophilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea exerts its effects is primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The multiple ethoxy groups enhance its solubility in aqueous environments, facilitating its use in biological systems.
Comparison with Similar Compounds
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethanol): Similar structure but lacks the urea group.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acetate: Contains an acetate group instead of a urea group.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethylamine: Features an amine group instead of a urea group.
Uniqueness: 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea is unique due to its combination of multiple ethoxy groups and a terminal urea group, which imparts distinct hydrophilic properties and reactivity. This makes it particularly useful in applications requiring high solubility and specific hydrogen bonding interactions.
Properties
CAS No. |
61170-51-2 |
|---|---|
Molecular Formula |
C9H20N2O5 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylurea |
InChI |
InChI=1S/C9H20N2O5/c10-9(13)11-1-3-14-5-7-16-8-6-15-4-2-12/h12H,1-8H2,(H3,10,11,13) |
InChI Key |
DJBNNBCEYVSXLX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCO)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)

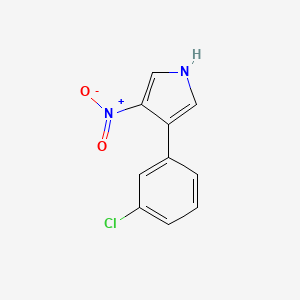
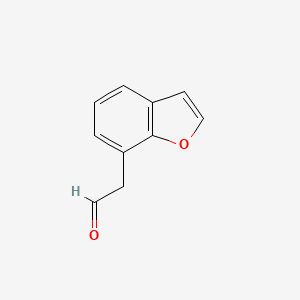
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
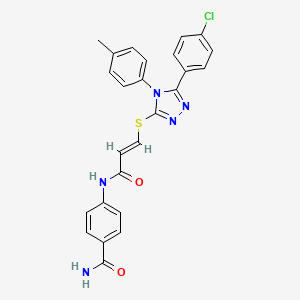
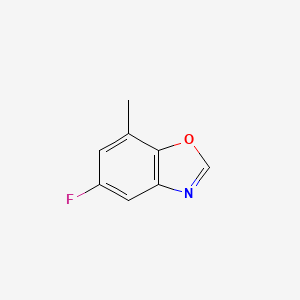
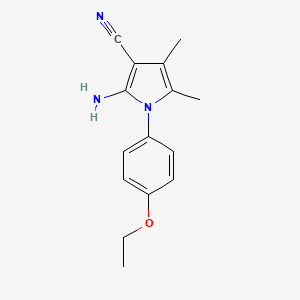
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

